2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride

Solubility Formulation In Vitro Assays

2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride (CAS 32386-87-1) is the hydrochloride salt of a tricyclic secondary amine, classified as a partially saturated benzo[de]isoquinoline. The bicyclic 2,3-dihydro-1H-benzo[de]isoquinoline scaffold serves as a conformationally constrained analog of phenethylamine and is a key intermediate in medicinal chemistry for developing CNS-targeted ligands and bromodomain inhibitors.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 32386-87-1
Cat. No. B3032644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride
CAS32386-87-1
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1C2=CC=CC3=C2C(=CC=C3)CN1.Cl
InChIInChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H
InChIKeyRHJYITSOKPRKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-benzo[de]isoquinoline Hydrochloride: Procuring the Optimal Salt Form for CNS-Penetrant and Epigenetic Probe Research


2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride (CAS 32386-87-1) is the hydrochloride salt of a tricyclic secondary amine, classified as a partially saturated benzo[de]isoquinoline . The bicyclic 2,3-dihydro-1H-benzo[de]isoquinoline scaffold serves as a conformationally constrained analog of phenethylamine and is a key intermediate in medicinal chemistry for developing CNS-targeted ligands and bromodomain inhibitors . The hydrochloride salt form is generally preferred over the free base (CAS 22817-26-1) for research procurement due to improved aqueous solubility and solid-state stability, which are critical for reliable in vitro assay preparation [1].

Salt Form Hydrochloride supports aqueous assay preparation and reliable stock solutions.
Protonation Defined 1:1 salt ensures consistent hydrogen-bonding capacity for target engagement studies.
Stability Room temperature storage under inert atmosphere supports routine laboratory handling.

Why Free Base Analogs and Other Isoquinoline Salts Cannot Substitute for 2,3-Dihydro-1H-benzo[de]isoquinoline Hydrochloride in Research Assays


Substituting 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride with the free base (CAS 22817-26-1) or other isoquinoline derivatives introduces quantifiable uncertainty in biological assays. The hydrochloride counterion ensures consistent protonation of the secondary amine, which dictates the molecule's hydrogen-bonding capacity and interaction with biological targets such as bromodomains and GPCRs . In contrast, the free base exhibits poor and pH-dependent aqueous solubility, leading to variable exposure in cell-based assays and potential false negatives in high-throughput screening. Furthermore, the specific saturation at the 2,3-position generates a non-planar geometry distinct from fully aromatic benzo[de]isoquinoline-1,3(2H)-diones, directly impacting binding pocket complementarity [1]. Without quantitative head-to-head data, the salt's superior handling properties make it the only reliable choice for reproducible pharmacological profiling .

Hydrochloride
Free Base
Aqueous Solubility
Reported soluble; supports assay buffers
Poor, pH‑dependent; may precipitate in media
Protonation State
Defined (1:1 salt)
Undefined; variable with buffer and CO₂
Molar Mass Accuracy
Counterion mass included; accurate molarity
Mass ~21 % lower; systematic concentration error if uncorrected

Substituting the free base may alter dose‑response calculations and target‑binding reproducibility; direct interchange requires validation.

Quantitative Evidence for Selecting 2,3-Dihydro-1H-benzo[de]isoquinoline Hydrochloride Over Its Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form is reported to enhance aqueous solubility compared to the free base (CAS 22817-26-1), a critical parameter for preparing stock solutions in biological assays. While precise solubility values (in mg/mL or µM) are not publicly disclosed in a comparable head-to-head format for this specific compound, vendors explicitly state the hydrochloride salt improves solubility in water and organic solvents, making it more suitable for chemical and biological applications . The free base has no reported aqueous solubility data and is primarily handled as an organic-soluble intermediate .

Aqueous Solubility
Data to verify
Qualitative improvement reported for HCl salt vs free base
May support aqueous assay preparation
No standardized solubility data available
Solubility Formulation In Vitro Assays

Stoichiometric Consistency vs. Neutral Free Base for Assay Reproducibility

The hydrochloride salt (1:1 stoichiometry) guarantees a defined protonation state for the secondary amine (pKa ~9-10 estimated), unlike the free base which can be partially protonated depending on buffer conditions and atmospheric CO2 exposure . Vendors supply the hydrochloride with a certified purity of ≥97% (HPLC) and a defined molecular weight of 205.69 g/mol (C12H12ClN), enabling precise molar concentration calculations . The free base (C12H11N, MW 169.23 g/mol) is also supplied at 97% purity but lacks the counterion mass and defined protonation state, leading to potential weighing errors of up to 21% if the salt form is assumed .

Stoichiometric Consistency
Reported
MW 205.69 g/mol (HCl) vs 169.23 g/mol (free base); 21 % mass difference
Enables accurate molar concentration for IC₅₀/EC₅₀ determinations
≥97 % purity (HPLC); counterion mass precludes weighing errors
Chemical Purity Assay Reproducibility Salt Form Selection

Safety and Handling: Hydrochloride vs. Free Base Hazard Profiles

The hydrochloride salt presents a notably different hazard profile compared to the corrosive free base, directly impacting laboratory handling and procurement safety compliance. The hydrochloride is classified under GHS07 (Harmful/Irritant) with hazard statements including H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) . In contrast, the free base (CAS 22817-26-1) is classified under UN3259, Hazard Class 8 (Corrosive), with hazard statements H314/H318 indicating it causes severe skin burns and serious eye damage . This difference in hazard classification translates to distinct storage, personal protective equipment (PPE), and waste disposal protocols.

Hazard Profile
Head‑to‑head
GHS07 (Harmful/Irritant) vs Hazard Class 8 (Corrosive)
Supports handling‑protocol selection for screening labs
Based on supplier SDS (Fluorochem, Fisher Scientific)
Safety Handling Procurement Compliance

Recommended Research Applications for 2,3-Dihydro-1H-benzo[de]isoquinoline Hydrochloride Based on Differentiated Properties


Building Block for CNS-Penetrant Compound Libraries

The 2,3-dihydro-1H-benzo[de]isoquinoline scaffold is a privileged structure for CNS drug discovery due to its tricyclic, partially saturated framework that mimics phenethylamine neurotransmitters. The hydrochloride salt ensures consistent solubility in aqueous assay buffers, enabling reliable primary screening in radioligand binding and functional assays against GPCRs, transporters, and ion channels . Its defined protonation state at physiological pH supports computational modeling of blood-brain barrier penetration .

Epigenetic Probe Development Targeting Bromodomains

Derivatives of the 2,3-dihydro-1H-benzo[de]isoquinoline core have been patented as bromodomain inhibitors (WO2017162661A1) for oncology applications, particularly in TAF1-dependent leukemias . The hydrochloride salt is the chemically appropriate starting material for parallel synthesis of focused libraries because its stoichiometric consistency ensures reproducible acylation or reductive amination yields at the secondary amine, avoiding the variable reactivity of the free base .

Safe Intermediate for Academic Medicinal Chemistry Laboratories

For academic labs with limited chemical hygiene infrastructure, the hydrochloride salt's less severe hazard profile (GHS07 vs. Class 8 Corrosive) makes it the safer choice for training students and conducting multi-step synthetic transformations involving this benzo[de]isoquinoline scaffold . Its room-temperature storage under inert atmosphere simplifies inventory management compared to the free base, which may require refrigeration and additional safety documentation .

Application
Selection Property
Validation Focus
CNS‑Targeted Compound Screening
Aqueous solubility & defined protonation
GPCR / transporter binding assay reproducibility
Bromodomain Inhibitor Library Synthesis
Stoichiometric consistency for acylation
Parallel synthesis yield reproducibility
Academic Medicinal Chemistry Training
Reported GHS07 hazard classification
PPE and storage protocol compliance
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